molecular formula C7H6ClFO B067832 5-Chloro-2-fluorobenzyl alcohol CAS No. 188723-58-2

5-Chloro-2-fluorobenzyl alcohol

Cat. No. B067832
M. Wt: 160.57 g/mol
InChI Key: GTHWNKHWLSRSNW-UHFFFAOYSA-N
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Patent
US06245761B1

Procedure details

The title intermediate was prepared essentially as was 2-fluoro-5-methylbenzyl alcohol, supra, except that an equimolar amount of 2-fluoro-5-chlorobenzaldehyde was employed instead of the 2-fluoro-5-methylbenzaldehyde employed therein.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
FC1C=CC(C)=CC=1CO.[F:11][C:12]1[CH:19]=[CH:18][C:17]([Cl:20])=[CH:16][C:13]=1[CH:14]=[O:15]>>[F:11][C:12]1[CH:19]=[CH:18][C:17]([Cl:20])=[CH:16][C:13]=1[CH2:14][OH:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(CO)C=C(C=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=O)C=C(C=C1)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=C(CO)C=C(C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.